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molecular formula C21H21O4P B8683765 Tris(4-methoxyphenyl)phosphine oxide CAS No. 803-17-8

Tris(4-methoxyphenyl)phosphine oxide

Cat. No. B8683765
M. Wt: 368.4 g/mol
InChI Key: KSTMQPBYFFFVFI-UHFFFAOYSA-N
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Patent
US06955851B2

Procedure details

A reaction flask containing tris(4-methoxyphenyl)phosphine oxide (973.2 g) was charged with 48% aq HBr (2250 mL) and KBr (126.1 g). The flask was fitted with a sodium sulfite scrubber for containment of methyl bromide. The reaction mixture was heated to reflux (114° C.) and maintained at reflux until complete based on HPLC analysis. The product was worked up to give 558.5 g of tris(4-hydroxyphenyl)phosphine oxide (31P NMR (d6-DMSO): δ 27.6 (s); 1H NMR (d6-DMSO): δ 10.9 (s, 3H), 7.38 (m, 6H), 6.84 (m, 6H)).
Quantity
973.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
126.1 g
Type
reactant
Reaction Step Three
Name
Quantity
2250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([P:9](=[O:26])([C:18]2[CH:23]=[CH:22][C:21]([O:24]C)=[CH:20][CH:19]=2)[C:10]2[CH:15]=[CH:14][C:13]([O:16]C)=[CH:12][CH:11]=2)=[CH:5][CH:4]=1.[K+].[Br-].S([O-])([O-])=O.[Na+].[Na+].CBr>Br>[OH:2][C:3]1[CH:4]=[CH:5][C:6]([P:9](=[O:26])([C:10]2[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][CH:11]=2)[C:18]2[CH:19]=[CH:20][C:21]([OH:24])=[CH:22][CH:23]=2)=[CH:7][CH:8]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
973.2 g
Type
reactant
Smiles
COC1=CC=C(C=C1)P(C1=CC=C(C=C1)OC)(C1=CC=C(C=C1)OC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CBr
Step Three
Name
Quantity
126.1 g
Type
reactant
Smiles
[K+].[Br-]
Name
Quantity
2250 mL
Type
solvent
Smiles
Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
114 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)P(C1=CC=C(C=C1)O)(C1=CC=C(C=C1)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 558.5 g
YIELD: CALCULATEDPERCENTYIELD 64.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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